molecular formula C6H7F3O3 B12305317 rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans

Cat. No.: B12305317
M. Wt: 184.11 g/mol
InChI Key: HHSILWYQDXGCRS-UHFFFAOYSA-N
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Description

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans: is a synthetic organic compound that belongs to the class of tetrahydrofurans. This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group on a tetrahydrofuran ring. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybutanal and trifluoromethyl iodide.

    Formation of Tetrahydrofuran Ring: The dihydroxybutanal undergoes cyclization to form the tetrahydrofuran ring.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid: Lacks the racemic mixture.

    3-(trifluoromethyl)tetrahydrofuran-4-carboxylic acid: Different position of the trifluoromethyl group.

    Tetrahydrofuran-3-carboxylic acid: Lacks the trifluoromethyl group.

Uniqueness

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans is unique due to the presence of both the trifluoromethyl and carboxylic acid groups on the tetrahydrofuran ring, as well as its racemic nature

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

4-(trifluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

HHSILWYQDXGCRS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)C(F)(F)F)C(=O)O

Origin of Product

United States

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